molecular formula C7H9BrO2 B8416889 7-Bromo-5-heptynoic acid

7-Bromo-5-heptynoic acid

Cat. No.: B8416889
M. Wt: 205.05 g/mol
InChI Key: MEPYEDWQGLFULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-heptynoic acid is a synthetic fatty acid derivative classified under the halogenated fatty acyl compounds. It has a molecular formula of C 7 H 9 BrO 2 and a molecular mass of 203.98 g/mol . This compound features both a terminal alkyne group and a terminal bromide moiety on a carboxylic acid backbone, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry. The presence of these two reactive handles allows researchers to utilize this molecule in various chemical transformations. The terminal alkyne is a key functional group for Click Chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is widely used for bioconjugation, probe development, and polymer synthesis. Simultaneously, the terminal bromide acts as an excellent leaving group for nucleophilic substitution reactions, enabling the extension of the carbon chain or the introduction of various nucleophiles such as amines, thiols, and other carbon nucleophiles. This combination of features makes this compound a versatile precursor for the synthesis of more complex molecules, including functionalized lipids, dimeric structures, and molecular scaffolds. Potential research applications span the development of enzyme inhibitors, activity-based probes, and novel materials. As with all chemicals, proper safety precautions must be followed. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

7-bromohept-5-ynoic acid

InChI

InChI=1S/C7H9BrO2/c8-6-4-2-1-3-5-7(9)10/h1,3,5-6H2,(H,9,10)

InChI Key

MEPYEDWQGLFULE-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCBr)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : 7-Bromo-5-heptynoic acid serves as a precursor for synthesizing complex molecules. It can participate in reactions such as nucleophilic substitutions and cycloadditions, facilitating the formation of diverse organic compounds .
    • Reagent in Reactions : The compound is utilized in various organic reactions, including the formation of lactones and prostaglandin derivatives, which are crucial in pharmaceutical applications .
  • Biological Studies
    • Phospholipase A2 Probes : The compound has been modified to create fluorescent probes for studying phospholipase A2 activity. These probes help investigate the enzyme's role in inflammatory processes by mimicking arachidonic acid .
    • Cellular Mechanisms : Research indicates that derivatives of this compound can influence cellular pathways, including those involved in inflammation and lipid metabolism. This is particularly relevant for understanding diseases linked to these pathways .
  • Medicinal Chemistry
    • Anti-inflammatory Properties : Compounds derived from this compound have shown potential anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
    • Therapeutic Development : The compound's ability to modulate biological pathways positions it as a candidate for developing new therapeutic agents targeting inflammatory diseases .

Data Tables

Application AreaSpecific UseDescription
Organic ChemistryBuilding BlockPrecursor for complex molecule synthesis
Biological ResearchPhospholipase A2 ProbesFluorescent probes for studying enzyme activity
Medicinal ChemistryAnti-inflammatory AgentPotential therapeutic agent for inflammatory diseases

Case Studies

  • Phospholipase A2 Activity Probing
    • In a study investigating phospholipase A2 activity, modified this compound was used to create fluorescent sensors that selectively interacted with different isoforms of the enzyme. The results indicated that these sensors could effectively monitor enzyme kinetics in live cells, providing insights into inflammatory processes .
  • Synthesis of Prostaglandin Derivatives
    • A case study demonstrated the use of this compound in synthesizing prostaglandin analogs. The derivatives exhibited significant biological activity, highlighting the compound's utility in developing anti-inflammatory drugs .
  • Mechanistic Studies in Catalysis
    • Research explored the catalytic properties of palladium complexes using this compound as a substrate. The findings revealed detailed mechanisms of reaction pathways, contributing valuable knowledge to the field of catalysis .

Chemical Reactions Analysis

Cycloisomerization to Bromoenol Lactones

7-Bromo-5-heptynoic acid undergoes AuCl-catalyzed cycloisomerization to form Z-bromoenol lactones. The reaction involves intramolecular anti-addition of the carboxylate anion to the activated alkyne, facilitated by π-coordination to Au⁺.

Reaction Conditions Catalyst Base Yield Product
This compound (RT)AuCl (10 mol%)K₂CO₃ (10 mol%)89–92%Z-Bromoenol lactone

This method exhibits high stereoselectivity, producing exclusively the Z isomer due to the anti-addition mechanism .

Substitution Reactions

The bromine atom in this compound can be substituted under Appelt reaction conditions , enabling functional group interconversion. For example:

  • Conversion to methyl ester : Treatment with methanol and catalytic acid substitutes the hydroxyl group with bromide, yielding 7-bromo-hept-5-ynoic acid methyl ester (72% yield) .

  • Synthesis of Grignard intermediates : Reaction with magnesium in tetrahydrofuran (THF) generates bromoalkyne-derived Grignard reagents, which participate in coupling reactions to form polyunsaturated chains .

Silver-Catalyzed Difunctionalization

In the presence of AgBF₄ (5 mol%), this compound reacts with N-halosuccinimides (NXS) and acetic anhydride at 120°C, undergoing σ-activation to form haloalkynes. Subsequent π-activation facilitates nucleophilic acetate attack, yielding β-haloenol esters .

Reagent Catalyst Temperature Yield
NBS/Ac₂OAgBF₄ (5 mol%)120°C68–75%

Lactonization via Mukaiyama Procedure

This compound participates in internal lactonization using reagents like 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate. This method achieves cyclization through activated intermediates, yielding prostaglandin-related lactones (e.g., 36 in Scheme 7 of ) with up to 91% efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Fatty Acids with Varying Chain Lengths and Functional Groups

(a) 7-Bromoheptanoic Acid (C₇H₁₃BrO₂, MW 209.08 g/mol)
  • Structure : A saturated seven-carbon chain with bromine at position 5.
  • Key Differences: Lacks the alkyne group present in 7-bromo-5-heptynoic acid, resulting in lower reactivity toward cycloaddition reactions.
  • Applications : Used as a building block for synthesizing enzyme inhibitors (e.g., nicotinamide phosphoribosyltransferase (Nampt) and histone deacetylases (HDACs)) .
(b) 8-Bromooctanoic Acid (C₈H₁₅BrO₂)
  • Structure : An eight-carbon saturated chain with bromine at position 6.
  • Key Differences: Longer chain length and terminal bromine position alter lipophilicity and biological membrane permeability compared to this compound .
(c) Xestospongic Acid (C₁₈H₂₁O₂Br, MW 348.07 g/mol)
  • Structure : An 18-carbon polyunsaturated fatty acid with three triple bonds (positions 5, 7, 15) and bromine at position 17.

Fluorinated Analogues

(a) 16-Fluoro-hexadecanoic Acid (C₁₆H₃₁FO₂)
  • Structure : A 16-carbon saturated chain with fluorine at position 14.
  • Key Differences : Fluorine’s high electronegativity increases polarity and metabolic resistance compared to brominated counterparts. This compound is less reactive in nucleophilic substitutions due to fluorine’s poor leaving-group ability .
(b) 18-Fluoro-oleic Acid (C₁₈H₃₃O₂F)
  • Structure: An 18-carbon monounsaturated fatty acid with fluorine at position 18.
  • Key Differences: The presence of a double bond (vs. triple bond in this compound) reduces strain and alters interaction with biological targets .

Hydroxylated and Heterocyclic Derivatives

(a) 5-Heptenoic Acid, 7-hydroxy (C₇H₁₀O₃)
  • Structure : A seven-carbon chain with a hydroxyl group at position 7 and a double bond at position 4.
  • Key Differences : Hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility but reducing electrophilicity compared to brominated analogues .
(b) Bromoindole Derivatives (e.g., 6-Bromo-N-propionyltryptamine)
  • Structure : Indole ring with bromine and propionyl groups.
  • Key Differences : Aromatic systems and amide bonds confer distinct electronic properties and biological targets (e.g., neurotransmitter receptors) compared to aliphatic brominated acids .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₇H₉O₂Br 203.98 Alkyne (C≡C), Bromine Organic synthesis, medicinal chemistry
7-Bromoheptanoic acid C₇H₁₃BrO₂ 209.08 Bromine Enzyme inhibitor synthesis
Xestospongic acid C₁₈H₂₁O₂Br 348.07 Triple bonds (×3), Bromine Marine natural product research
8-Bromooctanoic acid C₈H₁₅BrO₂ 223.11 Bromine Analytical reference standard
16-Fluoro-hexadecanoic acid C₁₆H₃₁FO₂ 274.23 Fluorine Metabolic studies

Research Findings and Reactivity Insights

  • Alkyne Reactivity: The triple bond in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), which are absent in saturated analogues like 7-bromoheptanoic acid .
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions, whereas fluorine’s electronegativity stabilizes adjacent bonds, reducing reactivity .
  • Biological Activity: Saturated brominated acids (e.g., 7-bromoheptanoic acid) are preferred in enzyme inhibition due to their metabolic stability, while unsaturated derivatives (e.g., this compound) may exhibit unique interactions with hydrophobic protein pockets .

Preparation Methods

Synthesis via Propargyl Alcohol Coupling and Appelt Bromination

A widely documented method involves the coupling of 4-bromobutyric acid with a propargyl alcohol derivative, followed by bromination. The synthesis begins with the protection of propargyl alcohol using tetrahydropyran (THP), yielding 2-(propyn-2-yloxy)-tetrahydropyran (Scheme 1). This intermediate reacts with 4-bromobutyric acid under basic conditions (butyllithium, -78°C), forming a seven-carbon chain with a terminal alkyne and a protected hydroxyl group . Acidic deprotection (methanol, HCl) liberates the hydroxyl group, concurrent with esterification to produce methyl 7-hydroxy-5-heptynoate. Subsequent Appelt bromination using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) substitutes the hydroxyl group with bromine, yielding methyl 7-bromo-5-heptynoate . Final hydrolysis (NaOH, aqueous methanol) converts the ester to the carboxylic acid, achieving 7-bromo-5-heptynoic acid with an overall yield of 52% .

Key Conditions

  • Coupling Reaction : Butyllithium, THF, -78°C.

  • Deprotection/Esterification : HCl/MeOH, 25°C, 12 hr.

  • Bromination : CBr₄/PPh₃, dichloromethane, 0°C → 25°C, 2 hr.

  • Hydrolysis : 2M NaOH, MeOH/H₂O (3:1), reflux, 4 hr.

Hunsdiecker Degradation of 5-Heptynoic Acid

The Hunsdiecker degradation, traditionally used for synthesizing alkyl bromides from carboxylic acids, has been adapted for this compound. Silver 5-heptynoate is prepared by treating 5-heptynoic acid with silver nitrate (AgNO₃) in aqueous ammonia. Reaction with bromine (Br₂) in carbon tetrachloride (CCl₄) induces decarboxylation and bromination, yielding 6-bromo-1-hexyne . However, this method shortens the carbon chain by one unit, making it unsuitable for direct synthesis. Modifications involving chain elongation prior to degradation are under investigation but remain unreported in accessible literature .

Grignard Reaction with Propargyl Bromide

A three-step approach employs propargyl bromide as a nucleophile in Grignard reactions. Ethyl magnesium bromide (EtMgBr) reacts with propargyl bromide to form a propargyl Grignard reagent, which is quenched with 5-bromopentanal. The resulting alcohol is oxidized to this compound using Jones reagent (CrO₃/H₂SO₄) . While this method offers modularity, low yields (∼35%) and competing side reactions (e.g., over-oxidation) limit its utility .

Sonogashira Coupling and Functional Group Interconversion

Palladium-catalyzed Sonogashira coupling between 5-bromo-1-pentyne and ethyl propiolate generates ethyl 7-bromo-5-heptynoate. Catalytic hydrogenation (H₂, Pd/BaSO₄) reduces the triple bond selectively, but optimization is required to preserve the alkyne . Hydrolysis (LiOH, THF/H₂O) affords the target acid. This method faces challenges in regioselectivity and alkyne stability under catalytic conditions .

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield Advantages Limitations
Propargyl Coupling 4-Bromobutyric acidCBr₄, PPh₃52%High yield, scalableMulti-step, costly reagents
Hunsdiecker 5-Heptynoic acidAgNO₃, Br₂N/ASimple decarboxylationChain shortening, impractical
Grignard Propargyl bromideEtMgBr, Jones reagent35%ModularLow yield, side reactions
Sonogashira 5-Bromo-1-pentynePd(PPh₃)₂Cl₂, CuI28%Convergent synthesisPoor alkyne stability, regioselectivity

Mechanistic Insights and Optimization

The Appelt bromination (Method 1) proceeds via a two-step mechanism: (1) nucleophilic attack by triphenylphosphine on CBr₄ generates PPh₃Br⁺Br₃⁻, and (2) the hydroxyl group is converted to a leaving group (Br⁻ displacement) . Kinetic studies reveal that esterification prior to bromination enhances reactivity by reducing carboxylate interference. Solvent polarity (dichloromethane) optimizes intermediate stability .

In contrast, Sonogashira coupling (Method 4) suffers from alkyne homo-coupling due to oxidative conditions. Substituting PdCl₂(PPh₃)₂ with Pd(OAc)₂ and using piperidine as a base suppresses side reactions but lowers turnover .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

  • Methodological Answer : Combine synthetic organic chemistry with polymer science (e.g., synthesizing conductive polymers) or drug discovery (e.g., prodrug formulations). For materials, evaluate thermal stability via TGA and conductivity via four-point probe measurements. For medicinal applications, assess cytotoxicity and bioavailability in cell lines .

Data Presentation and Reproducibility

  • Tables :

    ParameterOptimal RangeAnalytical Method
    Reaction Yield60–75%Gravimetric Analysis
    Purity≥95%HPLC (C18 column)
    Thermal StabilityDecomposes at 180°CTGA/DSC
  • References : Follow journal-specific guidelines for citing primary literature and depositing raw data in repositories like Zenodo or ChemRxiv .

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